Isoprimeverose

説明

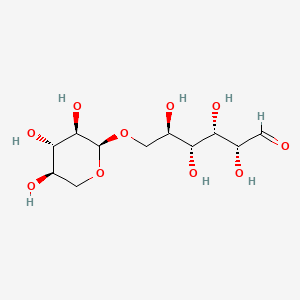

Structure

3D Structure

特性

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O10/c12-1-4(13)7(16)8(17)5(14)2-20-11-10(19)9(18)6(15)3-21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPPYWGGTZVUFP-VUMGGCQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968060 | |

| Record name | 6-O-Pentopyranosylhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-98-5 | |

| Record name | Isoprimeverose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoprimeverose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O-Pentopyranosylhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Distribution and Biological Contexts of Isoprimeverose

Isoprimeverose in Microbial Systems

The breakdown of xyloglucan (B1166014) in nature is largely carried out by microorganisms that produce a suite of specialized enzymes. This degradation process often results in the release of this compound, which can then be metabolized by the microbes.

Certain bacteria are capable of fermenting the degradation products of plant cell walls, including this compound. Lactobacillus pentosus, a bacterium commonly found in natural vegetable fermentations, can metabolize this compound. nih.govnih.govtno.nl This bacterium possesses a specific operon (a cluster of genes) that is induced by xylose and is involved in this compound metabolism. nih.govnih.gov This operon includes a gene, xylP, which encodes a transporter protein specific for the uptake of this compound into the bacterial cell. nih.gov Inside the cell, a membrane-associated α-xylosidase, encoded by the xylQ gene, hydrolyzes this compound into its constituent monosaccharides, D-glucose and D-xylose, which can then enter the bacterium's metabolic pathways. nih.govnih.gov

The bacterium Oerskovia sp. Y1 has also been identified as a source of an this compound-producing oligoxyloglucan hydrolase (IPase), indicating its role in breaking down xyloglucan oligosaccharides to release this compound. conicet.gov.arnih.govnih.gov

Fungi, particularly filamentous fungi like Aspergillus oryzae, are well-known for their ability to degrade complex plant polysaccharides. nih.govresearchgate.net A. oryzae, a fungus used in traditional Japanese fermentation, produces a variety of enzymes that work together to break down xyloglucan. nih.govoup.comresearchgate.net

The degradation process involves several steps:

Initial Breakdown : Xyloglucan-specific endo-β-1,4-glucanases (xyloglucanases) first break down the large xyloglucan polymer into smaller xyloglucan oligosaccharides. nih.govoup.com

This compound Release : A unique enzyme called this compound-producing oligoxyloglucan hydrolase (IPase) then acts on these oligosaccharides, specifically recognizing and releasing this compound units from their non-reducing ends. nih.govnih.govnih.gov

Further Degradation : Other enzymes, such as β-galactosidase and α-1,2-L-fucosidase, remove other side chains, which is often necessary to allow the IPase to access the xyloglucan backbone. nih.govnih.gov

Final Hydrolysis : Finally, α-xylosidases hydrolyze this compound into D-xylose and D-glucose. jst.go.jpnih.gov

The production of these xyloglucan-degrading enzymes, including IPase, is often induced when the fungus is grown in a medium containing xyloglucan or its breakdown products. nih.govnih.gov Research has also identified an IPase in the fungus Phaeoacremonium minimum, which is efficient at producing this compound even from low concentrations of xyloglucan oligosaccharides. nih.gov

Table 2: Microbial Species Associated with this compound Metabolism

| Microbial Kingdom | Species | Key Enzyme/Process |

| Bacteria | Lactobacillus pentosus | This compound transport (xylP) and hydrolysis (α-xylosidase, xylQ) nih.govnih.gov |

| Oerskovia sp. Y1 | This compound-producing oligoxyloglucan hydrolase (IPase) conicet.gov.arnih.gov | |

| Fungi | Aspergillus oryzae | Coordinated action of xyloglucanases, IPase, β-galactosidase, and α-xylosidases nih.govnih.govoup.com |

| Phaeoacremonium minimum | This compound-producing oligoxyloglucan hydrolase (IPase) nih.gov |

Biochemical Pathways and Enzymology of Isoprimeverose Metabolism

Enzymatic Biosynthesis and Formation of Isoprimeverose

Role of Glycosyltransferases in this compound Unit Integration

The biosynthesis of xyloglucan (B1166014) (XyG), the polysaccharide from which this compound is derived, is a complex process involving multiple glycosyltransferases. These enzymes are responsible for creating the β-(1,4)-glucan backbone and adding the various side chains. The initial and crucial step in forming the this compound structural unit within xyloglucan is the transfer of a xylosyl group from UDP-xylose to the 6-hydroxyl position of a glucose residue in the growing glucan chain. This reaction is catalyzed by xyloglucan xylosyltransferases (XXTs). pnas.orgiastate.edu

The synthesis of the complete xyloglucan structure requires a coordinated effort of several types of glycosyltransferases. nih.gov These enzymes, located in the Golgi apparatus, are believed to function as part of a multi-protein complex. nih.govosti.gov The formation of each specific linkage, such as the α-(1,6)-xylosyl linkage that is part of the this compound unit, is thought to be carried out by a distinct transferase, highlighting the high specificity of these enzymes. nih.gov

Structural and functional studies of XXTs, such as XXT1 from Arabidopsis, have provided insights into the mechanism of xylosylation. pnas.org These enzymes belong to the GT-A fold family of glycosyltransferases and are responsible for initiating the side-chain extensions on the glucan backbone. pnas.org The crystal structure of XXT1 reveals an extended cleft for recognizing the cellohexaose acceptor, but also shows steric constraints that suggest a single XXT enzyme cannot produce the diverse xylosylation patterns seen in native xyloglucans. This supports the model of a multi-enzyme complex involving different XXTs (like XXT1, XXT2, and XXT5) working together to create the final xyloglucan structure. pnas.orgosti.gov

Formation as a Product of Xyloglucan Degradation by Specific Hydrolases

This compound is a rare disaccharide that is primarily formed during the enzymatic breakdown of xyloglucan, a major hemicellulose in plant cell walls. nih.govjst.go.jp This degradation process requires the cooperative action of several glycoside hydrolases. nih.govjst.go.jpoup.com

A key enzyme in this pathway is the this compound-producing oligoxyloglucan hydrolase (IPase). nih.govjst.go.jpnih.gov This enzyme, which belongs to the glycoside hydrolase family 3, specifically recognizes and cleaves off this compound units from the non-reducing end of xyloglucan oligosaccharides. oup.comnih.gov For instance, the IPase from Aspergillus oryzae, known as IpeA, demonstrates this activity. oup.comnih.gov The presence of a xylopyranose residue at the non-reducing end is critical for the activity of IpeA. nih.gov

In some microorganisms, such as Aspergillus oryzae, the degradation of xyloglucan into this compound is a highly induced process, particularly when cultured in a medium containing partially degraded xyloglucan. nih.govjst.go.jpresearchgate.net The efficient production of this compound from xyloglucan in these organisms often involves the synergistic action of IPase and other enzymes like β-galactosidase. nih.govjst.go.jpoup.com The β-galactosidase removes galactose side chains, which can otherwise inhibit the action of IPase. oup.com

Enzymatic Hydrolysis and Catabolism of this compound

Characterization of α-Xylosidases Acting on this compound

Several microorganisms have been found to produce α-xylosidases capable of hydrolyzing this compound into its constituent monosaccharides, D-xylose and D-glucose. nih.govnih.govuvigo.gal These enzymes play a crucial role in the catabolism of this disaccharide.

Lactobacillus pentosus possesses a membrane-associated α-xylosidase, designated XylQ, which is involved in this compound metabolism. nih.govnih.gov The expression of the xylQ gene is part of the xylPQR operon, which is inducible by xylose. nih.govasm.org Disruption of the xylQ gene leads to an inability to ferment this compound. nih.govnih.gov The XylQ enzyme hydrolyzes this compound and can also act on the α-xylosidic linkages in xyloglucan oligosaccharides, although less efficiently. nih.gov

In the hyperthermophilic archaeon Sulfolobus solfataricus , an α-xylosidase named XylS has been identified. nih.govnih.gov This enzyme, belonging to glycosyl hydrolase family 31, demonstrates high hydrolytic activity on this compound and is also capable of releasing xylose from xyloglucan oligosaccharides. nih.govuniprot.org XylS operates with a retaining mechanism for substrate hydrolysis. nih.govuniprot.org

Escherichia coli produces an α-xylosidase known as YicI, also a member of the glycoside hydrolase family 31. researchgate.netcapes.gov.brnih.gov YicI exists as a hexamer and shows high activity against this compound and α-xylosides within xyloglucan oligosaccharides. researchgate.netcapes.gov.brnih.gov However, its hydrolytic activity towards the larger xyloglucan oligosaccharides is significantly lower than its activity on this compound. researchgate.net

The α-xylosidases from different microbial sources exhibit distinct specificities and kinetic properties for the hydrolysis of this compound.

The α-xylosidase (XylQ) from the membrane fraction of Lactobacillus pentosus shows a high affinity for this compound. The apparent Michaelis constant (Km) for this compound is 0.2 mM, with a corresponding maximum velocity (Vmax) of 446 nmol/min/mg of protein. nih.govnih.gov This enzyme is specific for α-xylosides and does not hydrolyze α-glucosides. nih.govnih.gov

The α-xylosidase (XylS) from Sulfolobus solfataricus also displays high specificity for the hydrolysis of substrates with a terminal this compound unit. nih.gov It is hydrolytically active on this compound and xyloglucan oligosaccharides that end with an this compound unit, releasing a xylose molecule. nih.gov

In contrast, some enzymes that primarily function as α-glucosidases, such as the one from Aspergillus niger, can also hydrolyze this compound, albeit with different efficiencies compared to their primary substrates. oup.comnih.govtandfonline.com This indicates a broader substrate specificity for some glycosidases. For example, an intracellular α-D-xylosidase II from Aspergillus flavus has an apparent Km for this compound of 47.62 mM and a Vmax of 2.0 µmol/min/mg of protein, indicating a much lower affinity for this compound compared to the artificial substrate p-nitrophenyl-α-D-xylopyranoside (α-p-NPX). tandfonline.com

The following table summarizes the kinetic parameters of α-xylosidases from various microbial sources acting on this compound.

| Enzyme (Source) | Substrate | Apparent Km (mM) | Apparent Vmax (nmol/min/mg protein) |

|---|---|---|---|

| α-Xylosidase (XylQ) (Lactobacillus pentosus) | This compound | 0.2 | 446 |

| α-Xylosidase (XylQ) (Lactobacillus pentosus) | p-Nitrophenyl-α-D-xylopyranoside | 1.3 | 54 |

| α-D-Xylosidase II (Aspergillus flavus) | This compound | 47.62 | 2000 |

| α-D-Xylosidase II (Aspergillus flavus) | p-Nitrophenyl-α-D-xylopyranoside | 0.97 | 28000 |

Mechanisms of this compound-Producing Oligoxyloglucan Hydrolases (IPase)

Enzyme Recognition and Cleavage of Xyloglucan Oligosaccharides

Transglycosylation Reactions Involving this compound

Besides their primary hydrolytic function, some glycoside hydrolases, including certain IPases, can catalyze transglycosylation reactions. In this process, the enzyme transfers a glycosyl group from a donor molecule to an acceptor molecule, which is typically another carbohydrate.

Enzyme-Catalyzed Transfer of this compound Units

IPases from both Aspergillus oryzae (IpeA) and Phaeoacremonium minimum (PmIPase) have been shown to exhibit transglycosylation activity. nih.govresearchgate.netnih.gov This means that instead of transferring the cleaved this compound unit to a water molecule (hydrolysis), the enzyme can transfer it to another sugar molecule. researchgate.netnih.gov This capability is particularly evident at high substrate concentrations. nih.gov The ability of these enzymes to catalyze the transfer of the disaccharide this compound unit makes them valuable tools for the synthesis of novel oligosaccharides. researchgate.netnih.gov

Synthesis of this compound-Based Oligosaccharides via Transxylosidic Activity

The synthesis of specific this compound-based oligosaccharides has been successfully demonstrated using the transxylosidic activity of certain enzymes. While IPases can transfer the entire this compound unit, other enzymes, like α-xylosidases, can be used to specifically transfer a xylose unit to a glucose-containing acceptor, thereby forming an this compound linkage.

An α-xylosidase from the archaeon Sulfolobus solfataricus (XylS) has been effectively used for this purpose. nih.govmdpi.com This enzyme can utilize a donor substrate like p-nitrophenyl-α-D-xylopyranoside and transfer the xylosyl group to an acceptor molecule. mdpi.comresearchgate.net For example, when glucose is used as the acceptor, free this compound can be synthesized with yields ranging from 10% to 16%. researchgate.net

This transxylosidic approach has also been employed to create more complex, chromophoric derivatives of xyloglucan oligosaccharides, which are valuable as substrates for studying other xyloglucan-degrading enzymes. nih.govmdpi.com Using p-nitrophenyl-β-D-cellobioside as an acceptor, a trisaccharide building block of xyloglucan can be synthesized. nih.gov In one study, using pNP-α-D-xylopyranoside as the donor and pNP-β-D-glucose as the acceptor, the p-nitrophenyl derivative of this compound was synthesized with a yield of 18%. mdpi.com These enzymatic syntheses offer a powerful, one-step method for producing complex oligosaccharides with high regioselectivity. mdpi.comresearchgate.net

| Enzyme | Donor Substrate | Acceptor Substrate | Product | Reported Yield |

|---|---|---|---|---|

| α-xylosidase (Sulfolobus solfataricus) | pNP-α-D-xylopyranoside | Glucose | This compound researchgate.net | 10-16% researchgate.net |

| α-xylosidase (Sulfolobus solfataricus) | pNP-α-D-xylopyranoside | pNP-β-D-glucose | p-nitrophenyl-β-isoprimeveroside mdpi.com | 18% mdpi.com |

| α-xylosidase (Sulfolobus solfataricus) | α-xylosyl fluoride (B91410) | pNP-β-cellobioside | Trisaccharidic chromophoric derivative of xyloglucan researchgate.net | 15% (total of 3 isomers) researchgate.net |

Genetic and Molecular Regulation of Isoprimeverose Metabolism

Regulation of Gene Expression in Isoprimeverose Catabolism

The expression of genes involved in breaking down this compound is governed by precise regulatory systems that respond to the availability of specific carbohydrates. These systems include transcriptional activators and repressors, as well as overarching global control networks that prioritize the consumption of preferred energy sources.

In Lactobacillus pentosus, the key genes responsible for this compound metabolism are organized into an operon, a cluster of genes transcribed together as a single messenger RNA molecule. This specific cluster is known as the xylPQR operon and is a component of the larger xylose (xyl) regulon. nih.govnih.gov The operon consists of three genes:

xylP : Encodes a specific transporter protein responsible for the uptake of this compound into the bacterial cell. nih.gov

xylQ : Encodes a membrane-associated α-xylosidase, the enzyme that hydrolyzes this compound into glucose and xylose. nih.govresearchgate.net

xylR : Encodes a repressor protein that negatively controls the transcription of the operon. nih.govnih.gov

The transcription of the xylP and xylQ genes is initiated from a promoter located 145 base pairs upstream of xylP. nih.govresearchgate.net The expression of this operon is inducible by xylose. nih.govresearchgate.net In the absence of xylose, the XylR repressor protein binds to a specific DNA sequence known as the operator site (xylO) located within the promoter region. nih.govresearchgate.net This binding physically blocks the RNA polymerase from initiating transcription, thus switching the operon off. When xylose (the inducer) is present, it binds to the XylR repressor, causing a conformational change that prevents the repressor from binding to the operator. This allows for the transcription of the xylP and xylQ genes, leading to the synthesis of the this compound transporter and the α-xylosidase enzyme. nih.gov

Microorganisms prioritize the use of readily metabolizable sugars, such as glucose, over less preferred sources. This phenomenon, known as catabolite repression (or the glucose effect), also governs the expression of the xylPQR operon. wikipedia.orguomustansiriyah.edu.iq Even if xylose (the inducer) is present, the presence of glucose will suppress the synthesis of the this compound-metabolizing enzymes. nih.govuomustansiriyah.edu.iq

In Gram-positive bacteria like Lactobacillus pentosus, this repression is primarily mediated by the Catabolite Control Protein A (CcpA). nih.govwikipedia.org The promoter region of the xylPQR operon contains a specific DNA sequence called a catabolite responsive element (cre). nih.govresearchgate.net When glucose levels are high, the CcpA protein, in a complex with a phosphorylated form of the HPr protein, binds to the cre site. This binding overrides the induction by xylose and inhibits the transcription of the operon. nih.gov

Research has demonstrated that in L. pentosus, glucose represses the synthesis of α-xylosidase approximately fivefold. nih.gov In a mutant strain where the ccpA gene was disrupted, about 80% of this glucose-mediated repression was lifted, confirming the central role of CcpA in this regulatory process. nih.govresearchgate.net This dual control system ensures that the bacterium only invests resources in metabolizing this compound when its preferred energy source, glucose, is depleted and an appropriate inducer, xylose, is available. unacademy.com

Transcriptional Control of α-Xylosidase and Transporter Genes (e.g., xylPQR operon in Lactobacillus pentosus)

Genomic Context and Operon Structures Related to this compound Metabolism

The organization of genes into operons is a common strategy in prokaryotes to ensure the coordinated expression of functionally related proteins. mdpi.comembl.denih.gov The xylPQR operon in Lactobacillus pentosus is a clear example of this principle. nih.govresearchgate.net The genes for the this compound transporter (xylP) and the hydrolyzing enzyme (xylQ) are located adjacent to each other and are co-regulated by the repressor (xylR), which is also part of the same operon. nih.govnih.gov

This operon itself is situated within a larger genomic region dedicated to xylose utilization, known as the xyl regulon. nih.govresearchgate.net This regulon also contains the xylAB operon, which encodes the enzymes D-xylose isomerase (xylA) and D-xylulose kinase (xylB). nih.gov These enzymes are responsible for the subsequent catabolism of the xylose molecule that is released from this compound by the action of the XylQ α-xylosidase. nih.gov The clustering of all these genes within the xyl regulon facilitates their efficient and coordinated regulation in response to the presence of xylose and its derivatives. nih.gov

Functional Analysis of Genes Encoding this compound-Metabolizing Enzymes through Mutational Studies

The precise functions of the genes within the xylPQR operon have been confirmed through targeted genetic manipulation and mutational analysis. frontiersin.orgmdpi.com Researchers have created mutant strains of Lactobacillus pentosus to observe the effect of specific gene inactivations. nih.govresearchgate.net

In one study, mutants were created in which either the xylQ gene alone was inactivated (LPE2 mutant) or both xylP and xylQ were inactivated (LPE1 mutant). nih.govresearchgate.net While these mutants retained their ability to ferment free xylose, they were significantly impaired in their capacity to ferment this compound. nih.govresearchgate.net Specifically, the disruption of xylQ led to the loss of membrane-associated α-xylosidase activity, directly demonstrating its role in hydrolyzing the disaccharide. researchgate.net

To clarify the function of xylP, which could not be assessed independently in L. pentosus due to polar effects of the mutation on xylQ expression, a different strategy was employed. nih.gov The xylP gene was isolated and expressed on a plasmid in Lactobacillus plantarum, a strain that naturally lacks the ability to transport this compound. The engineered L. plantarum strain gained the ability to take up this compound from the environment, confirming that xylP encodes a specific this compound transporter. This transport was shown to be driven by a proton motive force. nih.gov Furthermore, the study showed that the XylP transporter was specific for this compound and could not transport D-xylose. nih.gov

Mutational studies on the regulatory genes have also been crucial. Disruption of the repressor gene, xylR, resulted in the expression of α-xylosidase even in the absence of the inducer xylose. nih.gov As mentioned previously, inactivating the global regulator ccpA significantly reduced the repressive effect of glucose. nih.gov These mutational analyses have been instrumental in dissecting the molecular pathways of this compound metabolism and its regulation.

Data Tables

Table 1: this compound Uptake by Engineered Lactobacillus plantarum

This table summarizes the results of an experiment showing that the expression of the xylP gene in L. plantarum 80 confers the ability to transport this compound. Uptake is dependent on the presence of L-malate, which generates the necessary proton motive force.

| Strain | Plasmid | L-Malate Added | Intracellular this compound Concentration (mM) |

| L. plantarum 80 | None (Control) | Yes | < 0.2 |

| L. plantarum 80 | pLPA6 (xylP) | No | < 0.2 |

| L. plantarum 80 | pLPA6 (xylP) | Yes | 3.5 |

| Data sourced from functional expression studies. nih.gov |

Table 2: α-Xylosidase Activity in Lactobacillus pentosus Strains Under Different Growth Conditions

This table shows the specific activity of the α-xylosidase enzyme (encoded by xylQ) in wild-type and mutant L. pentosus strains. It illustrates the effects of induction by xylose and catabolite repression by glucose.

| Strain | Relevant Genotype | Carbon Source(s) | Relative α-Xylosidase Activity (%) |

| Wild-type | xylR+, ccpA+ | Xylose | 100 |

| Wild-type | xylR+, ccpA+ | Glucose | ~1 |

| Wild-type | xylR+, ccpA+ | Glucose + Xylose | ~20 |

| Mutant | ΔxylR | Glucose | ~12-20 |

| Mutant | ΔccpA | Glucose + Xylose | ~80 |

| Data interpreted from studies on gene regulation. nih.gov |

Table 3: Kinetic Parameters of L. pentosus α-Xylosidase (XylQ)

This table presents the kinetic properties of the membrane-associated α-xylosidase from wild-type L. pentosus for two different substrates.

| Substrate | Apparent Km (mM) | Apparent Vmax (nmol/min/mg protein) |

| This compound | 0.2 | 446 |

| p-nitrophenyl-α-D-xylopyranoside | 1.3 | 54 |

| Data sourced from enzyme characterization studies. nih.govresearchgate.net |

Advanced Analytical Methodologies for Isoprimeverose Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone of Isoprimeverose research, enabling the separation and analysis of complex carbohydrate mixtures. Different chromatographic methods are employed depending on the specific analytical goal, from high-resolution profiling to routine verification of reaction products.

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the high-resolution separation and sensitive quantification of underivatized carbohydrates. thermofisher.comcreative-biolabs.com Carbohydrates, including this compound and related oligosaccharides, are weak acids that can be separated as anions under high pH conditions. thermofisher.com The PAD system allows for the direct and highly sensitive electrochemical detection of these separated carbohydrates without the need for derivatization, offering excellent signal-to-noise ratios. creative-biolabs.com

In the context of this compound research, HPAEC-PAD is instrumental in profiling the complex mixtures of xyloglucan (B1166014) oligosaccharides. A key application involves analyzing these oligosaccharides before and after digestion with this compound-producing oligoxyloglucan hydrolase (IPase). tandfonline.com This approach allows for the rapid identification of various xyloglucan oligosaccharide units by observing the changes in the chromatogram following enzymatic treatment. tandfonline.com The high-resolution separation capabilities of HPAEC-PAD can distinguish between different oligosaccharide structures, which is crucial for understanding the composition of xyloglucans from various plant sources. tandfonline.com

Table 1: Example of HPAEC-PAD System Parameters for Xyloglucan Oligosaccharide Analysis tandfonline.com

| Parameter | Specification |

| System | Dionex Ion Chromatography System DX-300 |

| Column | Dionex CarboPac PA1 anion exchange resin (4 × 250 mm) with CarboPack guard column |

| Flow Rate | 1 ml/min |

| Eluent | Sodium Acetate (NaOAc) gradient in 100 mM Sodium Hydroxide (NaOH) |

| Detection | Pulsed Amperometric Detector (PAD) with a gold working electrode |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in this compound research, particularly for monitoring its production and for metabolic flux analysis. jst.go.jpresearchgate.net Metabolic flux analysis is a powerful method used to quantify the rates of metabolic reactions within a cell, providing insights into cellular physiology and metabolic engineering strategies. nih.gov Determining external fluxes, which include the consumption of substrates and secretion of products, is a critical part of this analysis, and HPLC is frequently used to measure the concentrations of these extracellular metabolites. nih.gov

In studies focused on producing this compound from xyloglucan using microorganisms like Aspergillus oryzae, HPLC is employed to track the enzymatic degradation of the polysaccharide and the subsequent formation of this compound. jst.go.jpjst.go.jp By analyzing samples from the reaction mixture over time, researchers can quantify the yield of this compound and optimize production conditions. jst.go.jp These analyses often utilize columns designed for carbohydrate separation, such as amide columns, coupled with refractive index (RI) detection, which is a universal detector for non-chromophoric compounds like sugars. jst.go.jp

Table 2: HPLC System for this compound Production Analysis jst.go.jp

| Component | Specification |

| Column | TSKgel Amide-80 5-µm (4.6 mm I.D. × 250 mm) |

| Detector | Refractive Index (RI) Detector |

| Application | Analysis and quantification of saccharides, including this compound, produced from xyloglucan. |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of reaction mixtures in this compound research. umass.edu It is particularly useful for verifying the conversion of substrates and the formation of products during enzymatic reactions. jst.go.jpasm.orgutahtech.edu TLC separates compounds based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel-coated plate) and a mobile phase (a solvent system). utahtech.edu Polar compounds, like sugars, have a strong affinity for the polar silica gel and move up the plate more slowly than less polar compounds. utahtech.edu

Researchers utilize TLC to confirm the degradation of xyloglucan into lower-molecular-weight oligosaccharides and to verify the presence of this compound in reaction products. jst.go.jp It is also used to analyze the products resulting from the hydrolysis of this compound itself by enzymes such as α-xylosidases. asm.org Although primarily a qualitative or semi-quantitative technique, TLC provides a quick visual confirmation of reaction progress before undertaking more time-consuming quantitative methods like HPLC. umass.edu

High-Performance Liquid Chromatography (HPLC) for Metabolic Flux Analysis

Spectroscopic Approaches for Enzymatic Reaction Monitoring

Spectroscopic methods offer powerful tools for real-time monitoring of enzyme activity and for studying the kinetics of reactions involving this compound. These assays are fundamental to characterizing the enzymes responsible for xyloglucan metabolism.

Enzyme activity assays are crucial for studying the kinetics and substrate specificity of enzymes like this compound-producing oligoxyloglucan hydrolases and α-xylosidases. nih.gov Spectroscopic techniques, especially spectrophotometry, are commonly employed for this purpose. thermofisher.com

A frequent approach involves the use of synthetic chromogenic substrates, such as p-nitrophenyl (pNP) glycosides. jst.go.jp When the enzyme cleaves the glycosidic bond, it releases p-nitrophenol, a colored compound that can be quantified by measuring its absorbance with a spectrophotometer. This allows for a continuous or endpoint measurement of enzyme activity. jst.go.jp Another common method is the bicinchoninate assay, a colorimetric technique used to measure the reducing sugars generated by enzymatic hydrolysis of oligosaccharides. nih.gov This assay was used to determine the kinetic constants (Km and Vmax) for an this compound-producing enzyme acting on xyloglucan oligosaccharides. nih.gov

More advanced spectroscopic methods, such as real-time quantitative NMR (qNMR) spectroscopy, can also be applied. walisongo.ac.id qNMR allows for the simultaneous detection and quantification of both substrates and products in a reaction mixture over time, providing a detailed view of the enzyme kinetics without the need for simplifying assumptions. walisongo.ac.id

Mass Spectrometry for Structural Elucidation of Related Oligosaccharides

Mass Spectrometry (MS) is an indispensable tool for the structural characterization of this compound-related oligosaccharides. nih.gov It provides precise information on molecular weight, sequence, branching, and glycosidic linkage positions. nih.govrockefeller.edu Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for analyzing carbohydrates and is frequently used in this field. researchgate.net

In the study of xyloglucan degradation, MS is used to analyze the hydrolytic and transglycosylation products of enzymes that act on xyloglucan oligosaccharides. nih.govresearchgate.net For example, after an enzyme like an this compound-producing enzyme (IPase) or an α-xylosidase acts on a xyloglucan oligosaccharide, the resulting products can be analyzed by MALDI-TOF MS. researchgate.netresearchgate.net The mass spectrum reveals the molecular weights of the products, allowing researchers to confirm the identity of the released fragments (like this compound) and the remaining oligosaccharide structure. researchgate.net This information is critical for determining the enzyme's mode of action and cleavage site specificity. Combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an even more powerful workflow for the de novo structural elucidation of complex oligosaccharides. nih.gov

Structural Biology of this compound-Interacting Enzymes

Understanding the three-dimensional structure of enzymes that bind and process this compound is fundamental to elucidating their mechanisms of action. This compound-producing enzymes (IPases), which release this compound from the non-reducing end of xyloglucan oligosaccharides, have been a key focus of structural studies. nih.gov These enzymes are crucial for the degradation of xyloglucan, a major hemicellulose in plant cell walls. nih.gov

X-ray crystallography has been instrumental in revealing the atomic-level details of how enzymes recognize this compound. A notable example is the this compound-producing enzyme from Aspergillus oryzae (IpeA), which belongs to the glycoside hydrolase family 3 (GH3). researchgate.netnih.gov The crystal structure of IpeA in complex with this compound was solved at a resolution of 2.4 Å, providing a detailed view of the enzyme-substrate interactions. nih.gov

The analysis revealed that IpeA forms a dimer and is composed of three distinct domains: nih.gov

An N-terminal (β/α)8 TIM-barrel domain, which houses the catalytic machinery.

An α/β/α sandwich fold domain.

A C-terminal fibronectin-like domain.

This multi-domain architecture is characteristic of certain GH3 family enzymes and is crucial for its function. nih.govresearchgate.net

| Enzyme | Organism | PDB Code | Resolution (Å) | Key Structural Features |

| This compound-producing enzyme A (IpeA) | Aspergillus oryzae | Not specified in sources | 2.4 | Dimer, Three domains (TIM-barrel, sandwich fold, fibronectin-like) nih.gov |

This table is based on the available data from the search results. PDB code was not specified.

Future crystallographic studies on other IPases, such as the one from Phaeacremonium minimum (PmIPase), are anticipated to provide comparative insights into substrate recognition across different species. nih.gov

The crystal structure of the IpeA-isoprimeverose complex offers significant insights into how the enzyme's active site is tailored for its specific substrate. researchgate.netnih.gov The active site cavity of IpeA is notably larger than that of other β-glucosidases in the GH3 family, which typically hydrolyze smaller, unbranched substrates like cellobiose. researchgate.netresearchgate.net This expanded cavity is essential for accommodating the branched structure of this compound.

Within the active site, specific subsites are responsible for binding the different components of the substrate. The glucopyranosyl residue of this compound binds at subsite -1, while the crucial xylopyranosyl branch is recognized at subsite -1'. nih.gov The catalytic residues responsible for hydrolysis, a nucleophile (Asp300) and an acid/base catalyst (Glu524), are located within the TIM-barrel domain. nih.gov

Several key amino acid residues are critical for the specific recognition of the xylopyranosyl moiety at subsite -1': nih.gov

Gln58: Forms hydrogen bonds with the xylopyranosyl residue.

Tyr89: Engages in stacking interactions with the xylopyranosyl residue.

This precise interaction is vital for the enzyme's activity; the xylopyranosyl branch at the non-reducing end of xyloglucan oligosaccharides is essential for hydrolysis by IpeA. researchgate.netnih.gov Furthermore, any modification to this side chain, such as galactosylation, completely abolishes the enzyme's activity, highlighting the stringent structural requirements for substrate binding. nih.govresearchgate.net

| Enzyme | Catalytic Residues | Key Recognition Residues (Subsite -1') | Substrate Specificity Determinants |

| Aspergillus oryzae IpeA | Asp300 (Nucleophile), Glu524 (Acid/Base) nih.gov | Gln58, Tyr89 nih.gov | Essential xylopyranosyl branch at non-reducing end; larger active site cavity. researchgate.netnih.gov |

| Phaeacremonium minimum PmIPase | Not yet determined | Not yet determined | Recognizes this compound unit; activity abolished by galactosylation of the xylose residue. nih.gov |

This table summarizes key findings on active site architecture and substrate recognition.

Crystallographic Analysis of Enzyme-Isoprimeverose Complexes

Glycan Microarray Technology for Enzyme-Substrate Profiling

Glycan microarray technology is a powerful high-throughput platform for characterizing the binding specificities of carbohydrate-binding proteins, including enzymes. glycocode.orgnih.gov This method involves immobilizing a library of diverse glycan structures onto a solid surface, such as a glass slide, creating a "chip" that can be probed with a protein of interest. frontiersin.orggracebio.com The binding events are typically detected using fluorescence, allowing for the simultaneous assessment of interactions with hundreds of different carbohydrate structures. glycocode.org

For this compound-interacting enzymes, glycan microarrays offer an efficient way to screen for substrate specificity and to identify the precise structural motifs required for binding and catalysis. By including this compound and a variety of related xyloglucan oligosaccharides in the microarray library, researchers can rapidly profile the binding patterns of different enzymes.

The process generally involves:

Fabrication: Covalently attaching a library of well-defined oligosaccharides, including this compound and its analogues, to a functionalized slide surface. frontiersin.org

Incubation: Applying the enzyme of interest (which may be fluorescently labeled or detected by a labeled antibody) to the microarray.

Detection: Washing away unbound enzyme and quantifying the fluorescence intensity at each spot, which corresponds to the strength of the interaction. glycocode.org

This technology can confirm findings from traditional enzyme assays, such as the observation that the xylosyl substitution is critical for IPase activity. nih.gov It can also reveal novel or unexpected binding preferences, providing a comprehensive profile of an enzyme's substrate range. frontiersin.org The data generated can be used to compare the specificities of different enzymes, for instance, highlighting the subtle differences in substrate recognition between IPases from various fungal sources. nih.gov While specific studies detailing the use of glycan microarrays for this compound-producing enzymes were not found in the search results, the technology is highly applicable for such research. nih.gov

Synthetic Approaches and Biotechnological Applications in Research

Enzymatic Synthesis of Isoprimeverose and its Derivatives for Research Purposes

The enzymatic synthesis of this compound and its derivatives offers a highly specific and efficient alternative to complex chemical methods. Glycoside hydrolases, particularly α-xylosidases, are instrumental in this process.

A notable example involves a thermophilic α-xylosidase from the archaeon Sulfolobus solfataricus, which was cloned and expressed in Escherichia coli. nih.govmdpi.com This enzyme exhibits high specificity for the hydrolysis of this compound and other xyloglucan (B1166014) oligosaccharides. nih.govmdpi.com Crucially, it also possesses transxylosidic activity, which has been harnessed for the synthesis of this compound-based compounds. nih.govmdpi.com In one approach, p-nitrophenyl-α-D-xylopyranoside served as the donor substrate in the presence of p-nitrophenyl-β-D-glucopyranoside as the acceptor. nih.gov This reaction regioselectively produced the p-nitrophenyl derivative of this compound with a yield of 18%. nih.gov For the synthesis of free this compound, glucose was used as the acceptor, resulting in yields between 10% and 16%. nih.gov

Furthermore, the transglycosylation capabilities of these enzymes have been utilized to create more complex oligosaccharides. For instance, by using p-nitrophenyl-β-cellobioside as an acceptor and α-xylosyl fluoride (B91410) as the donor, trisaccharidic derivatives of xyloglucan were synthesized, albeit with a modest yield of 15% for the three resulting compounds. nih.gov The specificity of these enzymatic reactions allows for the controlled construction of oligosaccharides that can serve as valuable substrates and standards for studying hemicellulases. nih.govmdpi.com

The following table summarizes the enzymatic synthesis of this compound and its derivatives using α-xylosidase from Sulfolobus solfataricus.

Table 1: Enzymatic Synthesis of this compound and its Derivatives

| Donor | Acceptor | Product | Yield |

|---|---|---|---|

| pNP-α-D-xylopyranoside | pNP-β-D-glucopyranoside | pNP-isoprimeverose | 18% |

| pNP-α-D-xylopyranoside | Glucose | This compound | 10-16% |

Microbial Production Strategies for this compound

Microbial fermentation presents a promising avenue for the large-scale and cost-effective production of this compound. Several microorganisms, particularly fungi of the Aspergillus genus, are known to produce a suite of enzymes capable of degrading xyloglucan to release this compound.

Aspergillus oryzae, a fungus widely used in traditional Japanese fermentation, has been a key focus of research. nih.gov Strains of A. oryzae can be cultivated in a medium containing partially degraded xyloglucan as a carbon source, which induces the high-level production of glycoside hydrolases that specifically break down xyloglucan into this compound. nih.gov This method efficiently yields this compound without the need for genetically modified organisms or extensive enzyme purification. nih.gov The process involves the coordinated action of several enzymes, including this compound-producing oligoxyloglucan hydrolase (IpeA), β-galactosidase, and α-xylosidases (AxyA and AxyB). oup.com IpeA, a member of the glycoside hydrolase family 3, specifically recognizes and cleaves this compound units from the non-reducing end of xyloglucan oligosaccharides. oup.comnih.gov The resulting this compound is then further degraded into D-xylose and D-glucose by α-xylosidases. nih.gov

Research has also explored novel this compound-producing enzymes from other microorganisms. An enzyme from Phaeoacremonium minimum (PmIPase) was found to be highly efficient at producing this compound even from low concentrations of xyloglucan oligosaccharides. researchgate.net This enzyme also exhibits transglycosylation activity, enabling it to transfer this compound units to its substrates. researchgate.net Furthermore, a study presented a method for producing the rare oligosaccharide this compound using a Japanese sake brewing-like fermentation process. sbj.or.jp These microbial production strategies offer a scalable and sustainable approach to obtaining this compound for various research and biotechnological applications. nih.govfrontiersin.org

The table below details the key enzymes from Aspergillus oryzae involved in xyloglucan degradation for this compound production.

Table 2: Key Aspergillus oryzae Enzymes in this compound Production

| Enzyme | Glycoside Hydrolase Family | Function |

|---|---|---|

| This compound-producing oligoxyloglucan hydrolase (IpeA) | GH3 | Releases this compound from the non-reducing end of xyloglucan oligosaccharides. |

| α-xylosidase (AxyA) | GH31 | Intracellular enzyme that degrades this compound into D-xylose and D-glucose. |

| α-xylosidase (AxyB) | GH31 | Extracellular enzyme that degrades this compound into D-xylose and D-glucose. |

Application of this compound in Oligosaccharide Library Development for Glycobiology Research

Oligosaccharide libraries are powerful tools in glycobiology for studying carbohydrate-protein interactions and for the characterization of carbohydrate-active enzymes. this compound and its derivatives are valuable components in the construction of these libraries, particularly for research focused on plant cell walls.

The development of versatile, high-resolution oligosaccharide microarrays is a significant application. These microarrays can be populated with a library of well-characterized plant oligosaccharides, including those derived from or related to this compound. These oligosaccharides are often produced through partial hydrolysis of polysaccharides or by de novo chemical synthesis. Once synthesized, they can be coupled to proteins to form neoglycoconjugates, which are then printed onto microarray slides.

These microarrays serve as high-throughput platforms for assessing the binding specificity of monoclonal antibodies, carbohydrate-binding modules (CBMs), and other proteins that recognize specific oligosaccharide structures. For instance, the CBM6 of an this compound-producing oligoxyloglucan hydrolase from Oerskovia sp. has been shown to bind to xyloglucan. nih.gov Furthermore, these arrays have the potential to be used for characterizing the activity of carbohydrate-active enzymes. The availability of purified this compound is essential for these enzymological and metabolic studies, as it is not commercially available in large quantities. researchgate.net The diversity of oligosaccharides that can be generated through enzymatic synthesis, including this compound-based structures, can be used to screen for new substrates or inhibitors of glycosidases. researchgate.net

Potential for this compound-Related Enzyme Utilization in Biomass Degradation Research

The enzymes involved in the production and degradation of this compound hold significant potential for research into the breakdown of lignocellulosic biomass for biofuel and biochemical production. researchgate.net Xyloglucan, the source of this compound, is a major component of the plant cell wall, where it cross-links cellulose (B213188) microfibrils, making the cellulose less accessible to enzymatic attack. researchgate.net

Enzymes that degrade xyloglucan, such as xyloglucanases and α-xylosidases, can act synergistically with cellulases and xylanases to loosen the plant cell wall structure. researchgate.net This enhanced deconstruction of the cell wall can lead to more efficient saccharification of cellulose and hemicellulose into fermentable sugars. researchgate.net For example, the α-xylosidase AxlA from Aspergillus niger has been shown to promote the release of free glucose and xylose from substrates containing α-linked xylose, including this compound and tamarind xyloglucan. researchgate.net

Research into the cooperative action of enzymes is crucial for developing effective enzyme cocktails for biomass conversion. oup.com In Aspergillus oryzae, the expression of genes encoding enzymes that degrade xyloglucan oligosaccharides, such as this compound-producing oligoxyloglucan hydrolase and α-xylosidases, is coordinately regulated. nih.govoup.com This natural synergy can be mimicked in industrial enzyme preparations to improve the efficiency of biomass hydrolysis. inrae.fr The discovery and characterization of novel enzymes, like the this compound-producing enzyme from Phaeoacremonium minimum with its high activity at low substrate concentrations, further expands the toolbox of enzymes available for biomass degradation research. researchgate.net

The table below lists the compounds mentioned in this article.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| α-D-xylopyranosyl |

| D-glucose |

| Xyloglucan |

| p-nitrophenyl-α-D-xylopyranoside |

| p-nitrophenyl-β-D-glucopyranoside |

| p-nitrophenyl-isoprimeverose |

| α-xylosyl fluoride |

| p-nitrophenyl-β-cellobioside |

| D-xylose |

| Cellulose |

| Hemicellulose |

| Lignocellulosic biomass |

| Glucose |

| Xylose |

Future Research Directions and Unanswered Questions in Isoprimeverose Glycoscience

Elucidation of Novel Enzymatic Systems Involved in Isoprimeverose Metabolism

The known enzymatic landscape of this compound metabolism is currently limited, presenting a rich area for discovery. Research has primarily focused on a specific class of enzymes known as this compound-producing enzymes (IPases), which belong to the Glycoside Hydrolase Family 3 (GH3). nih.govnih.gov These enzymes uniquely recognize and cleave the this compound unit from the non-reducing end of xyloglucan (B1166014) oligosaccharides. nih.gov To date, only a few IPases have been isolated and characterized in detail, notably from the fungus Aspergillus oryzae (termed IpeA) and the ascomycete Phaeoacremonium minimum (PmIPase). researchgate.netnih.gov

Future research must prioritize the discovery and characterization of new IPases from a wider range of biological sources, including bacteria and other fungi, to broaden our understanding of xyloglucan degradation strategies in nature. nih.gov Comparative studies of these novel enzymes will likely reveal variations in substrate specificity, kinetic properties, and optimal reaction conditions. For instance, PmIPase has been shown to have a significantly lower Michaelis constant (Km) for its xyloglucan substrate compared to the A. oryzae IPase, indicating its efficiency in producing this compound even at low substrate concentrations. nih.gov

Beyond production, the catabolism of this compound is another critical area of investigation. Enzymes such as α-xylosidases are known to degrade this compound into its constituent monosaccharides, D-xylose and D-glucose. nih.gov Identifying and characterizing the full suite of enzymes involved in its breakdown, including potential phosphorylases or other transferases, is essential for a complete picture of its metabolic fate in various organisms. Understanding the interplay between IPases, which produce this compound, and α-xylosidases, which degrade it, will be key to deciphering its metabolic flux. nih.gov A significant research goal is to identify the genes encoding these novel enzymes, which will facilitate their recombinant expression and detailed biochemical analysis. researchgate.net

| Enzyme Class | Known Examples | Organism Source | Key Characteristics | Research Gap |

| This compound-Producing Enzyme (IPase) | IpeA, PmIPase | Aspergillus oryzae, Phaeoacremonium minimum | GH3 family; Releases this compound from xyloglucan oligosaccharides; Possesses transglycosylation activity. nih.govresearchgate.netnih.gov | Discovery of IPases from diverse microbial sources; Understanding structure-function relationships. |

| α-Xylosidase | AxyB | Aspergillus oryzae | Degrades this compound into D-glucose and D-xylose. nih.gov | Identification of specific α-xylosidases responsible for this compound catabolism in different organisms. |

Exploration of Undiscovered Biological Roles of this compound in Plant and Microbial Physiology

The physiological relevance of this compound in both plants and microorganisms is largely uncharted territory. In microbes, the ability to produce and metabolize this compound is likely a competitive advantage, allowing them to utilize xyloglucan, a major component of plant biomass, as a carbon source. mdpi.com The secretion of IPases by fungi like A. oryzae suggests a role in saccharifying plant cell wall material for nutrition. researchgate.net However, whether this compound itself has a signaling role in microbial communities, such as in quorum sensing or modulating inter-species interactions, remains unknown.

In plants, this compound is a direct breakdown product of the cell wall polysaccharide xyloglucan. pnas.org Its presence could therefore serve as an endogenous signal related to cell wall remodeling, damage, or senescence. Plant-microbe interactions are often mediated by molecules released from cell walls, and it is plausible that this compound could function as a damage-associated molecular pattern (DAMP), alerting the plant to physical injury or pathogen attack. imrpress.com Future studies should investigate whether the presence of this compound in the plant apoplast triggers defense responses or developmental changes. Furthermore, some research has suggested that xyloglucan oligosaccharides may have biological activities related to lipid metabolism, but specific functions for this compound have yet to be confirmed. nih.gov A key future goal is to investigate the potential physiological functions and prebiotic effects of this disaccharide. nih.gov

Development of Advanced Methodologies for this compound Quantification in Complex Biological Matrices

Accurate and sensitive quantification of this compound within complex biological samples, such as plant tissues or microbial fermentation broths, is critical for advancing research into its metabolism and function. Current methodologies rely predominantly on chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) coupled with a refractive index (RI) detector is a common method for measuring this compound produced in enzymatic reactions. nih.govnih.gov For more complex samples like plant cell wall digests, High-Performance Anion-Exchange Chromatography (HPAEC) has been successfully used for quantification. pnas.org While effective, these methods can be time-consuming and may lack the throughput needed for large-scale screening or dynamic metabolic studies. The dinitrosalicylic acid (DNS) assay has also been used to measure total reducing sugars released during enzymatic hydrolysis of xyloglucan, but this method is not specific to this compound. researchgate.netnih.gov

The future of this compound analytics lies in the development of more advanced, high-throughput, and highly specific methodologies.

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can confirm the identity of this compound in reaction products and could be developed into a quantitative platform. researchgate.net

Biosensors: The development of enzyme-based biosensors, potentially using an immobilized IPase or a specific this compound-metabolizing enzyme, could enable real-time monitoring of its concentration.

Molecular Probes: Designing fluorescently-labeled probes or antibodies that specifically bind to this compound would allow for its visualization and quantification in situ within plant tissues or microbial biofilms, building on techniques used for other cell wall components.

Glycan Microarrays: High-throughput microarray technologies, already used to study carbohydrate-protein interactions, could be adapted for the rapid screening of enzyme activity and specificity related to this compound production. ludger.com

| Methodology | Principle | Application | Limitations & Future Directions |

| HPLC-RI | Chromatographic separation with refractive index detection. nih.govnih.gov | Quantification in enzymatic reaction mixtures. | Moderate throughput; requires pure standards. |

| HPAEC | Anion-exchange chromatography of carbohydrates. pnas.org | Quantification in complex plant cell wall digests. | Requires specialized equipment; can be time-consuming. |

| MALDI-TOF MS | Mass-to-charge ratio analysis. researchgate.net | Identification of reaction products. | Primarily qualitative; development needed for robust quantification. |

| DNS Assay | Colorimetric measurement of reducing sugars. researchgate.net | Indirect measure of total glycoside hydrolase activity. | Lacks specificity for this compound. |

Investigating Regulatory Networks Governing this compound Homeostasis in Diverse Organisms

Homeostasis of any metabolite is maintained through intricate regulatory networks that balance its synthesis and degradation. For this compound, no such networks have been formally described, representing a significant knowledge gap. Research in this area will need to build upon general principles of gene and metabolic regulation. researchgate.net

In microorganisms, the production of this compound is tied to the expression of IPase genes. In A. oryzae, the expression of the ipeA gene is induced by the presence of xyloglucan and its degradation products. researchgate.net This suggests a substrate-induction model of gene regulation. A key avenue for future research is the identification of the specific transcription factors that control the expression of ipeA and other related xyloglucan-degrading enzyme genes. The transcription factor XlnR, known to regulate xylanolytic genes, is a potential candidate for investigation, as it also controls the expression of an α-xylosidase that can degrade this compound. nih.govfz-juelich.de Understanding this network could reveal how microbes coordinate the breakdown of plant biomass with their metabolic needs.

In plants, "homeostasis" would relate to the balance between the synthesis of xyloglucan (by cellulose (B213188) synthase-like C, or CSLC, enzymes) and its turnover, which releases this compound. pnas.org This turnover is integral to cell growth, development, and responses to stress. Future work should focus on identifying the endogenous plant glycoside hydrolases that release this compound and elucidating how their expression and activity are regulated by developmental cues and environmental stimuli. Transcriptomic and proteomic analyses of plants under various conditions could reveal the regulatory pathways that govern cell wall remodeling and, by extension, the potential release of this compound as a signaling molecule.

Biotechnological Innovation for Sustainable this compound Production and Derivative Synthesis

This compound and its derivatives represent a platform for biotechnological innovation with potential applications in food, materials, and pharmaceuticals. ludger.com A primary goal is the development of sustainable and efficient production methods. The use of crude enzyme mixtures from Aspergillus oryzae cultures has been shown to effectively produce this compound from xyloglucan without the need for costly enzyme purification or genetically modified organisms. nih.gov The high efficiency of enzymes like PmIPase at low substrate concentrations also makes them attractive candidates for industrial-scale production. nih.gov

A particularly exciting frontier is the exploitation of the transglycosylation activity of IPases. nih.gov These enzymes can transfer an this compound unit not just to water (hydrolysis) but also to other acceptor molecules, creating novel oligosaccharides and glycoconjugates with potentially unique properties. researchgate.net Future biotechnological research should focus on:

Enzyme Engineering: Using techniques like directed evolution to enhance the stability, activity, and transglycosylation efficiency of IPases. biotech-spain.com This could tailor enzymes to produce specific, high-value derivative compounds.

Metabolic Engineering: Developing microbial cell factories, perhaps using synthetic biology approaches, that are optimized to convert lignocellulosic biomass directly into this compound or its derivatives, integrating them into modern biorefinery concepts. researchgate.netsequencebiotech.com

Application Development: Investigating the functional properties of this compound and its synthesized derivatives as prebiotics, functional food ingredients, or building blocks for biopolymers. nih.gov

The advancement of these biotechnological approaches will be crucial for translating fundamental knowledge of this compound into practical, sustainable applications. researchgate.net

Q & A

Q. What analytical methods are recommended for detecting and quantifying isoprimeverose in plant tissue extracts?

this compound can be detected using high-performance liquid chromatography (HPLC) coupled with refractive index detection or mass spectrometry (MS). For quantification, calibration curves using purified this compound standards are essential. Enzymatic assays with xyloglucanase can also confirm its presence by monitoring hydrolysis products. Ensure sample preparation includes ethanol extraction to isolate oligosaccharides, followed by filtration to remove interfering macromolecules .

| Method | Sensitivity | Key Steps |

|---|---|---|

| HPLC-RI | ~10 µg/mL | Ethanol extraction, column: NH2-bonded phase |

| LC-MS | ~1 µg/mL | Derivatization (e.g., permethylation) |

| Enzymatic Assay | Semi-quantitative | Hydrolysis with xyloglucanase, TLC analysis |

Q. What enzymes are critical for this compound metabolism in microbial systems?

Microbial degradation of this compound involves two key enzymes:

- α-Xylosidase (XylQ) : Hydrolyzes the α-1,6-xylosidic bond, releasing xylose and glucose.

- β-Glucosidase : Further processes glucose residues. Gene knockout studies in Bacillus spp. confirm that XylQ and associated transporter genes (e.g., XylP) are essential for growth on this compound as a carbon source .

Q. What is the structural and functional role of this compound in plant cell walls?

this compound is a xyloglucan-derived disaccharide (Xyl-α-1,6-Glc) that contributes to cell wall flexibility. It is released during xyloglucan hydrolysis by endoglucanases and serves as a marker for xyloglucan remodeling. Studies using Arabidopsis mutants suggest it influences cell expansion by modulating cross-linking between cellulose and hemicellulose .

Advanced Research Questions

Q. How can I design experiments to study microbial degradation pathways of this compound?

- Step 1 : Clone candidate genes (e.g., XylQ, XylP) into expression vectors and transform into model organisms (e.g., E. coli).

- Step 2 : Conduct growth assays with this compound as the sole carbon source. Compare wild-type and knockout strains.

- Step 3 : Purify enzymes and perform kinetic assays (e.g., , ) using synthetic this compound analogs.

- Control : Include xylose and glucose supplementation to rule out alternative metabolic pathways .

| Parameter | XylQ | XylP |

|---|---|---|

| Substrate Specificity | This compound | This compound/Xylose |

| Optimal pH | 6.5–7.0 | N/A (Transporter) |

| Temperature Stability | ≤50°C | ≤37°C |

Q. How do I resolve contradictions in enzymatic activity data for this compound-hydrolyzing enzymes?

Contradictions often arise from variations in assay conditions or substrate purity. To address this:

- Standardize Protocols : Use uniform buffer systems (e.g., 50 mM sodium acetate, pH 6.5) and pre-treat substrates with immobilized metal affinity chromatography to remove contaminants.

- Validate with Orthogonal Methods : Combine HPLC-based product analysis with fluorometric assays (e.g., 4-methylumbelliferyl substrates).

- Statistical Analysis : Apply ANOVA to compare activity across replicates and conditions, ensuring for significance .

Q. What genetic regulatory mechanisms control this compound metabolism in cellulolytic bacteria?

Transcriptomic studies in Bacillus subtilis reveal that this compound induces the XylPQ operon via a LacI-family transcriptional regulator. Chromatin immunoprecipitation (ChIP-seq) and electrophoretic mobility shift assays (EMSA) can identify DNA-binding motifs. For functional validation, use promoter-reporter fusions (e.g., lacZ) to measure transcriptional activity under varying carbon sources .

Q. How can I integrate this compound data into broader models of xyloglucan dynamics?

- Computational Modeling : Use software like CellWallAnalyzer to simulate hydrolysis rates based on enzyme kinetics and substrate accessibility.

- Comparative Genomics : Identify homologs of XylQ and XylP in plant-associated microbiomes to predict ecological roles.

- Data Repositories : Contribute to public databases (e.g., CAZy) with annotated sequences and kinetic parameters .

Methodological Best Practices

- Sample Integrity : Store this compound at ambient temperature in desiccated conditions to prevent hygroscopic degradation .

- Ethical Compliance : For genetic studies, obtain institutional biosafety committee approval before cloning xyloglucanase genes .

- Literature Review : Prioritize studies using mutant plants (e.g., Arabidopsis xyloglucan-deficient mutants) to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。